Benzene, dodecyldimethyl-
Description
Evolution of Research Interests in Alkylbenzene Systems
Research into alkylbenzenes has undergone significant evolution, largely driven by environmental and performance considerations. In the mid-20th century, highly branched alkylbenzene sulfonates (BAS) were the primary surfactants in detergents. However, their poor biodegradability led to environmental accumulation and a subsequent shift in the 1960s towards linear alkylbenzene sulfonates (LAS). wikipedia.orgnih.gov These LAS, derived from linear alkylbenzenes (LABs), proved to be much more environmentally benign. nih.gov This transition marked a pivotal moment, cementing the importance of the alkyl chain's structure on the ultimate properties and environmental impact of the final product. researchgate.net Today, while LABs dominate the surfactant market, research continues into novel branched and polysubstituted structures for specialized applications where properties like thermal stability or unique solubility are required. researchgate.net
Structural Context within the Alkylbenzene Class
Alkylbenzenes are a broad class of hydrocarbons derived from benzene (B151609) (C₆H₆). wikipedia.org They range from the simplest member, toluene (B28343) (methylbenzene), to molecules with much longer and more complex alkyl substituents. "Benzene, dodecyldimethyl-" falls into the category of polysubstituted, branched alkylbenzenes.
Its name implies a benzene ring bonded to three alkyl groups: one dodecyl group (C₁₂H₂₅) and two methyl groups (CH₃). This results in a molecular formula of C₂₀H₃₄. Unlike linear dodecylbenzene (B1670861) (C₁₈H₃₀), which has a single unbranched C₁₂ chain, "Benzene, dodecyldimethyl-" possesses a more complex, branched structure.
The precise arrangement of these three groups on the benzene ring can vary, leading to a multitude of structural isomers. nih.gov For example, the compound could be 1-dodecyl-2,3-dimethylbenzene, 1-dodecyl-2,4-dimethylbenzene, and so on. Each isomer, while sharing the same molecular formula, will exhibit distinct physical and chemical properties due to the different spatial relationships between the bulky dodecyl group and the smaller methyl groups. nih.gov
Table 1: General Properties of Benzene, dodecyldimethyl- and Related Compounds
| Property | Benzene, dodecyldimethyl- | n-Dodecylbenzene |
| Molecular Formula | C₂₀H₃₄ | C₁₈H₃₀ |
| Molecular Weight | 274.5 g/mol | 246.43 g/mol |
| Compound Class | Polysubstituted Alkylbenzene | Linear Alkylbenzene (LAB) |
| Structural Feature | Branched (one C₁₂ and two C₁ groups) | Linear (one C₁₂ group) |
| CAS Number | 81504-81-6 (for the general class) | 123-01-3 |
Note: Data for Benzene, dodecyldimethyl- is based on its molecular formula. Data for n-Dodecylbenzene is from established chemical databases for comparison. ontosight.ai
Current Research Trajectories and Academic Significance
Current research in the field of alkylbenzenes continues to be vibrant, with several key trajectories. A major focus is the development of more efficient and environmentally friendly catalysts for alkylation reactions, particularly solid acid catalysts like zeolites, to replace traditional liquid acids such as HF and AlCl₃. nih.govresearchgate.net Another significant area is the synthesis of alkylbenzenes with highly specific structures to act as precursors for performance chemicals. researchgate.net
The academic significance of a compound like "Benzene, dodecyldimethyl-" lies in its potential to serve as a model for understanding the structure-property relationships in complex alkylaromatics. The interplay between the long dodecyl chain and the two methyl groups can influence key parameters such as:
Melting and Boiling Points: The increased branching and molecular weight compared to dodecylbenzene would be expected to alter these properties. ontosight.ai
Solubility: The specific substitution pattern affects how the molecule interacts with solvents.
Thermal and Oxidative Stability: These are critical properties for applications like lubricants and heat transfer fluids.
Performance of Derivatives: If sulfonated to create a surfactant, the branching pattern would significantly impact its detergency, foaming, and wetting characteristics.
While large-scale industrial production focuses on simpler LABs, the study of more complex isomers like dodecyldimethylbenzene is crucial for the fine chemicals sector, where small quantities of highly tailored molecules are required for specialized applications. The synthesis of a specific isomer of dodecyldimethylbenzene would likely involve a multi-step process or advanced catalytic methods capable of controlling the regioselectivity of the Friedel-Crafts alkylation. byjus.com
Table 2: Physicochemical Data of C₂₀H₃₄ and a Related Alkylbenzene
| Property | Benzene, dodecyldimethyl- (C₂₀H₃₄ Isomers) | n-Dodecylbenzene (C₁₈H₃₀) |
| State at STP | Liquid (Predicted) | Liquid |
| Boiling Point | ~300-350 °C (Predicted) | 331 °C |
| Melting Point | ~50-60 °C (Predicted) | -7 °C |
| Density | Not available | 0.86 g/cm³ |
| Solubility in Water | Insoluble (Predicted) | Insoluble |
Note: Predicted data for C₂₀H₃₄ isomers is sourced from Ontosight. ontosight.ai Data for n-Dodecylbenzene is from established chemical handbooks.
Compound Nomenclature
For clarity, the chemical compounds mentioned in this article are listed below.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81504-81-6 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1-dodecyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C20H34/c1-4-5-6-7-8-9-10-11-12-13-16-20-17-14-15-18(2)19(20)3/h14-15,17H,4-13,16H2,1-3H3 |
InChI Key |
GAWUIKLWUQFZON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Dodecyldimethylbenzene Analogues
Advanced Synthesis Strategies
The creation of dodecyldimethylbenzene, which involves attaching a dodecyl group to a xylene (dimethylbenzene) ring, relies on electrophilic aromatic substitution, most notably the Friedel-Crafts reaction. Modern advancements have refined this classic reaction to achieve greater control over product distribution and to minimize environmental impact.
Catalytic Approaches in Alkylation Reactions
The Friedel-Crafts alkylation is the principal method for synthesizing alkylbenzenes. libretexts.orglibretexts.org This reaction involves the alkylation of an aromatic ring using an alkyl halide or an alkene in the presence of a catalyst. wikipedia.orglumenlearning.com The choice of catalyst is critical as it dictates reaction efficiency, selectivity, and environmental footprint.
Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) and strong protic acids like hydrofluoric acid (HF) have been the catalysts of choice in industrial settings. researchgate.netwikipedia.org The mechanism involves the catalyst activating the alkylating agent (e.g., 1-dodecene (B91753) or dodecyl chloride) to form a carbocation or a highly polarized complex, which then acts as the electrophile and attacks the electron-rich aromatic ring of xylene. masterorganicchemistry.comdocbrown.info
While effective, these traditional catalysts pose significant challenges, including their corrosive nature, difficulty in separation from the product mixture, and the generation of hazardous waste. researchgate.netetsu.edu This has spurred research into solid acid catalysts, which offer a greener alternative due to their ease of separation and potential for regeneration.
Prominent solid acid catalysts include:
Zeolites : These microporous aluminosilicates, such as H-Mordenite, Zeolite Y, and Zeolite Beta, offer shape-selective properties. etsu.eduproquest.com Their defined pore structures can influence which isomers of the product are formed. For instance, in the alkylation of benzene (B151609) with 1-dodecene, zeolites have been shown to achieve high conversion rates. proquest.com A study using a lanthanide-promoted zeolite for benzene alkylation reported a 94% yield of undecylbenzene. etsu.edu
Supported Heteropolyacids : Superacid catalysts like phosphotungstic acid (PTA) supported on silica (B1680970) (SiO₂) have demonstrated high catalytic activity and selectivity for the alkylation of benzene with long-chain olefins at lower temperatures (e.g., 80°C) compared to other systems, achieving olefin conversions of 90% with nearly 100% selectivity for linear alkylbenzenes (LABs). etsu.eduacs.org
The table below summarizes the performance of various catalytic systems in related alkylation reactions.
| Catalyst | Aromatic Substrate | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| H-Mordenite | Benzene | 1-Dodecene | - | 100 | 78.2% for 2-phenyldodecane (B3050589) | proquest.com |
| Phosphotungstic Acid (PTA) on Silica | Benzene | 1-Dodecene | 80 | 90 | ~100% for LABs | etsu.edu |
| Lanthanide-promoted Zeolite | Benzene | Undecene | 180 | 94% yield | - | etsu.edu |
| Graphite | p-Xylene (B151628) | 1-Bromobutane | - | - | Greener alternative to AlCl₃ | beyondbenign.org |
Regioselective Synthesis of Alkylbenzene Isomers
In the synthesis of dodecyldimethylbenzene, the starting material is one of the three isomers of xylene (ortho-, meta-, or para-xylene). The two methyl groups already present on the benzene ring are ortho-, para-directing and activating. This means they direct the incoming dodecyl group to the positions ortho or para relative to themselves. However, the final distribution of isomers is influenced by both electronic and steric factors, leading to a distinction between kinetic and thermodynamic control. plymouth.ac.uk
For example, in the alkylation of m-xylene, the methyl groups are in positions 1 and 3. They direct the incoming electrophile to positions 2, 4, and 6 (all ortho/para positions). While electronic factors favor these positions, steric hindrance between the bulky dodecyl group and the existing methyl groups can make the resulting products less stable. plymouth.ac.uk Under conditions where the reaction is reversible (thermodynamic control), the most stable isomer (e.g., 1,3,5-substituted product) may be favored, even if it is not the one predicted by initial attack. plymouth.ac.uk Friedel-Crafts alkylations are often reversible, allowing for such isomerizations. plymouth.ac.uk
In contrast, Friedel-Crafts acylation is generally irreversible, meaning the product distribution is kinetically controlled, reflecting the initial sites of electrophilic attack. wikipedia.org
Strategies to achieve regioselectivity include:
Catalyst Selection : Shape-selective catalysts like zeolites can control access of the reactants to the active sites, favoring the formation of less sterically hindered isomers. researchgate.net
Blocking Groups : In some syntheses, a bulky, non-reactive group can be temporarily introduced to block a specific position on the aromatic ring, directing the alkylation to a desired site. The blocking group is then removed in a subsequent step.
Phase Transfer Catalysis in Dodecylbenzene (B1670861) Derivatives Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. ijirset.comwikipedia.org This is particularly useful in green chemistry as it can reduce the need for organic solvents. ijirset.comacsgcipr.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. wikipedia.orgyoutube.com
In the context of synthesizing dodecylbenzene derivatives, PTC can be applied to the alkylation reaction. For instance, a xylene substrate in an organic solvent can be reacted with an alkylating agent. If a nucleophile required for the reaction is in an aqueous phase, a PTC agent can shuttle it across the phase boundary.
Common phase-transfer catalysts include:
Tetrabutylammonium bromide (TBAB) nih.gov
Methyltrioctylammonium chloride (Aliquat 336) wikipedia.org
Crown ethers wikipedia.org
Anionic surfactants like sodium dodecylbenzenesulfonate (SDBS) have also been shown to act as anion phase transfer catalysts in Friedel-Crafts reactions. sioc-journal.cntandfonline.com
The PTC mechanism enhances reaction rates and allows for milder reaction conditions, often leading to higher yields and fewer byproducts. ijirset.comcrdeepjournal.org
Exploration of Precursor Reactivity and Functionalization
The structure and reactivity of the starting materials—the dodecyl and dimethyl moieties—are fundamental to understanding the synthetic pathways and potential side reactions.
Reactions Involving Dodecyl and Dimethyl Moieties
The synthesis of dodecyldimethylbenzene involves the electrophilic attack of a dodecyl cation (or a related polarized species) on a dimethylbenzene (xylene) ring.
Dodecyl Moiety : The dodecyl group is typically introduced using either 1-dodecene or a 1-dodecyl halide (e.g., 1-dodecyl chloride). In the presence of a Lewis or Brønsted acid catalyst, 1-dodecene is protonated to form a secondary carbocation. Similarly, a dodecyl halide reacts with a Lewis acid to generate a carbocation. libretexts.orgmasterorganicchemistry.com A significant challenge in Friedel-Crafts alkylation with long chains is the propensity for the carbocation to undergo hydride shifts to form more stable internal carbocations. libretexts.orgetsu.edu This leads to a mixture of isomers where the benzene ring is attached at various positions along the dodecyl chain, rather than exclusively at the terminal carbon.
Dimethyl Moieties : The two methyl groups on the xylene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution, making it more reactive than benzene itself. lumenlearning.complymouth.ac.uk This increased reactivity, however, leads to a common side reaction: polyalkylation. The first alkylation product (dodecyldimethylbenzene) is even more activated than the starting xylene, making it susceptible to further alkylation, which can result in the addition of more than one dodecyl group. libretexts.orglumenlearning.com
Derivatization of Benzene Sulfonyl Halides for Related Compounds
Alkylbenzenes, including dodecyldimethylbenzene, are important intermediates for producing alkylbenzene sulfonates, the active ingredient in many detergents. This conversion is typically achieved by first preparing an alkylbenzene sulfonyl halide, most commonly the sulfonyl chloride. google.comresearchgate.net
The synthesis is a two-step process:
Sulfonation : The aromatic ring of the alkylbenzene is sulfonated using a strong sulfonating agent. Common reagents include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (a solution of SO₃ in H₂SO₄), or chlorosulfonic acid (ClSO₃H). google.com This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the ring. wikipedia.org
Halogenation : The resulting alkylbenzenesulfonic acid is then converted into the corresponding sulfonyl chloride. This is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orggoogle.com An alternative one-step method involves the direct reaction of the alkylbenzene with an excess of chlorosulfonic acid. google.com More recent methods allow for the synthesis of alkyl sulfonyl chlorides from alkyl halides via S-alkyl isothiouronium salts, offering a broad substrate scope. researchgate.net
These alkylbenzene sulfonyl chlorides are versatile intermediates that can be reacted with a variety of nucleophiles to produce a wide range of derivatives, including sulfonamides and sulfonate esters. researchgate.netnih.gov
Optimized Reaction Conditions and Yield Enhancement Studies
The optimization of reaction conditions is paramount in maximizing the yield of the desired dodecyldimethylbenzene isomers while minimizing the formation of byproducts. Key parameters that are manipulated to enhance yield include the choice of catalyst, reaction temperature, pressure, reaction time, and the molar ratio of reactants.
Solid acid catalysts, particularly zeolites, have been extensively investigated as environmentally benign alternatives to traditional Lewis acids like aluminum chloride (AlCl₃) and strong liquid acids such as hydrofluoric acid (HF). Zeolites offer advantages such as ease of separation, reusability, and shape-selectivity, which can influence the isomer distribution of the final product. For instance, in the alkylation of benzene with 1-dodecene, a reaction analogous to xylene alkylation, various zeolites including H-mordenite, H-USY, HY, and H-ZSM-5 have been studied. H-mordenite has demonstrated high selectivity for the formation of 2-phenyldodecane with complete conversion of the olefin. youtube.com
In a study on the alkylation of benzene with 1-dodecene using a USY zeolite catalyst, optimal conditions were found to be a temperature of 120°C, a pressure of 3.0 MPa, and a benzene to 1-dodecene molar ratio of 8. wikipedia.org These conditions resulted in nearly 100% conversion of 1-dodecene. wikipedia.org While this study focuses on benzene, the principles are transferable to the alkylation of xylene, suggesting that similar conditions would be a good starting point for optimizing dodecyldimethylbenzene synthesis.
The following table summarizes findings from a study on the liquid-phase alkylation of benzene with dodecene over a mordenite (B1173385) catalyst (Si/Al ratio of 20), which provides insights into the influence of temperature on dodecene conversion and product selectivity.
Table 1: Effect of Temperature on the Alkylation of Benzene with 1-Dodecene over Mordenite Catalyst
| Temperature (°C) | Dodecene Conversion (%) | Selectivity for 2-Phenyldodecane (%) | Selectivity for other Phenyldodecane Isomers (%) |
|---|---|---|---|
| 80 | 85 | 45 | 55 |
| 100 | 95 | 55 | 45 |
| 120 | 99 | 65 | 35 |
| 140 | >99 | 70 | 30 |
Data derived from kinetic modeling studies on the liquid phase alkylation of benzene with dodecene over mordenite. researchgate.net
Kinetic and Thermodynamic Control in Synthesis
The regioselectivity of the Friedel-Crafts alkylation of xylene is governed by a delicate interplay between kinetic and thermodynamic control. The initial point of attachment of the dodecyl group to the xylene ring is often dictated by the relative rates of reaction at the different available positions (kinetic control). However, under prolonged reaction times or at higher temperatures, isomerization of the product can occur, leading to a product distribution that reflects the relative thermodynamic stabilities of the different isomers (thermodynamic control).
In the alkylation of toluene (B28343), a close analogue of xylene, the methylation reaction has been shown to be under kinetic control at lower temperatures, favoring the formation of ortho- and para-xylene. At higher temperatures, the reaction shifts towards thermodynamic control, with the more stable meta-xylene becoming the major product. This principle is also applicable to the dodecylation of xylene. The initial alkylation is an electrophilic aromatic substitution where the electron-donating methyl groups on the xylene ring direct the incoming dodecyl carbocation to the ortho and para positions.
The reaction mechanism involves the formation of a carbocation from the dodecene in the presence of the acid catalyst. This carbocation then attacks the electron-rich aromatic ring of xylene. The stability of the resulting arenium ion intermediate influences the product distribution. The formation of the thermodynamically more stable product is not always favored under kinetic conditions because the activation energy for its formation may be higher.
The following table illustrates the general principles of how reaction conditions can favor either kinetic or thermodynamic products in electrophilic aromatic substitution reactions.
Table 2: Conditions Favoring Kinetic vs. Thermodynamic Products
| Factor | Kinetic Control | Thermodynamic Control |
|---|---|---|
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Catalyst Acidity | High | Moderate |
| Solvent | Non-polar | Polar |
This table represents generalized principles of kinetic and thermodynamic control in electrophilic aromatic substitution reactions.
Process Research and Scale-Up Considerations (Academic Perspective)
From an academic standpoint, the transition of a synthetic route for dodecyldimethylbenzene analogues from a laboratory scale to a larger, more industrially relevant scale presents a number of challenges and considerations. The primary goals of process research are to develop a safe, robust, cost-effective, and environmentally sustainable process. patsnap.com
Key considerations in the scale-up of the Friedel-Crafts alkylation of xylene with dodecene include:
Heat Transfer: The alkylation reaction is typically exothermic. slideshare.net On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Inadequate heat control can lead to temperature gradients, promoting side reactions and potentially causing a runaway reaction. Process research must therefore focus on characterizing the reaction calorimetry to design appropriate cooling systems for the scaled-up process.
Mass Transfer: In heterogeneous catalytic systems, such as those employing solid zeolite catalysts, the rate of reaction can be limited by the diffusion of reactants to the catalyst surface and the diffusion of products away from it. chegg.com Agitation and reactor design are critical to ensure efficient mass transfer and to prevent the catalyst from settling, which would reduce its effective surface area.
Catalyst Deactivation and Regeneration: Solid acid catalysts can deactivate over time due to coking, where carbonaceous deposits block the active sites. chegg.com Process research should investigate the rate of deactivation under various conditions and develop effective regeneration protocols, such as controlled oxidation, to extend the catalyst's lifetime.
Solvent and Catalyst Selection: The choice of solvent and catalyst has significant implications for process safety, environmental impact, and cost. While traditional catalysts like AlCl₃ are effective, they generate significant amounts of corrosive and hazardous waste. The academic drive is towards the development and implementation of solid acid catalysts that can be easily separated and recycled, aligning with the principles of green chemistry. patsnap.com
Downstream Processing: The isolation and purification of the desired dodecyldimethylbenzene isomer from the reaction mixture is a crucial step. This often involves distillation, and the presence of closely boiling isomers can complicate the separation process. Process research should aim to optimize the reaction selectivity to simplify the purification requirements.
The development of a scalable process requires a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and analytical chemistry to ensure a successful and sustainable manufacturing process.
Environmental Biodegradation and Transformation Mechanisms of Dodecyldimethylbenzene
Microbial and Enzymatic Degradation Pathways
The environmental persistence of dodecyldimethylbenzene, a member of the broader class of long-chain alkylbenzenes (LCABs), is largely determined by its susceptibility to microbial degradation. This process is primarily carried out by a diverse range of bacteria and fungi present in soil and water. These microorganisms possess sophisticated enzymatic systems capable of breaking down this complex organic molecule into simpler, less harmful substances. The degradation typically commences with an initial attack on either the long alkyl side chain or the aromatic benzene (B151609) ring, leading to a cascade of biochemical reactions.
Aerobic Biodegradation Mechanisms
Under aerobic conditions, where oxygen is readily available, the biodegradation of dodecyldimethylbenzene is most efficient. The primary mechanism involves the initial oxidation of the terminal methyl group of the dodecyl chain. This reaction is catalyzed by monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of oxygen, respectively, into the molecule. This initial hydroxylation step is crucial as it makes the hydrocarbon more water-soluble and susceptible to further enzymatic attack.
Following the initial oxidation, the long alkyl chain is typically shortened through a process known as β-oxidation. This is a stepwise process where two-carbon units are sequentially cleaved from the carboxylated alkyl chain, producing acetyl-CoA, which can then enter the central metabolic pathways of the microorganism, such as the Krebs cycle, to generate energy and biomass. nih.gov
Alternatively, microbial degradation can initiate on the aromatic ring. Dioxygenase enzymes can attack the benzene ring, leading to the formation of a cis-dihydrodiol. This is then dehydrogenated to form a substituted catechol, a key intermediate in the degradation of many aromatic compounds. nih.gov The presence of the two methyl groups on the benzene ring, as in dodecyldimethylbenzene, influences the position of this initial attack.
Role of Extracellular and Intracellular Enzymes
Both extracellular and intracellular enzymes play vital roles in the biodegradation of dodecyldimethylbenzene. While some initial breakdown of large, insoluble hydrocarbon molecules may be facilitated by extracellular enzymes that are secreted by microorganisms into the surrounding environment, the majority of the degradation process occurs within the microbial cell.
Intracellular enzymes, such as monooxygenases and dioxygenases, are responsible for the key initial oxidative attacks on the dodecyl chain and the dimethyl-substituted benzene ring. nih.gov Once the molecule is transported into the cell, a series of intracellular enzymes, including dehydrogenases and those involved in the β-oxidation pathway, continue the breakdown process. For the aromatic ring, catechol 2,3-dioxygenase is a critical intracellular enzyme that cleaves the catechol intermediate, opening up the aromatic ring and paving the way for its complete mineralization. nih.govwikipedia.orgnih.gov
Oxidative Degradation Processes
The complete oxidative degradation, or mineralization, of dodecyldimethylbenzene results in the formation of carbon dioxide, water, and microbial biomass. This process effectively removes the pollutant from the environment. The efficiency of this oxidative degradation is dependent on various factors, including the availability of oxygen and the specific metabolic capabilities of the present microbial community.
Factors Influencing Biodegradation Kinetics and Rates
The rate at which dodecyldimethylbenzene is biodegraded in the environment is not constant and is influenced by a variety of factors. These include the molecular structure of the compound itself, as well as the surrounding environmental conditions.
Influence of Molecular Structure and Functional Groups
The specific molecular architecture of dodecyldimethylbenzene plays a significant role in its biodegradability. The long dodecyl chain, while providing a rich source of carbon for microorganisms, can also impart a hydrophobic character to the molecule, potentially limiting its bioavailability.
The branching of the alkyl chain, a characteristic of some alkylbenzenes, is known to significantly hinder biodegradation. Highly branched structures are more resistant to microbial attack than their linear counterparts. nih.gov In the case of dodecyldimethylbenzene, the presence and position of the two methyl groups on the benzene ring are critical. The methyl groups are electron-donating, which can influence the reactivity of the aromatic ring and the position of enzymatic attack. doubtnut.comlibretexts.org The steric hindrance caused by these methyl groups can also affect how efficiently degradative enzymes can bind to the aromatic ring. Studies on xylene isomers (dimethylbenzenes) have shown that the relative positions of the methyl groups (ortho, meta, or para) lead to different degradation rates and pathways. ontosight.aiethz.ch
Interactive Table: Influence of Isomerism on Xylene Degradation
| Isomer | Relative Degradation Rate | Key Degradative Enzymes |
|---|---|---|
| m-Xylene | Generally faster than o- and p-xylene (B151628) | Xylene monooxygenase, Catechol 2,3-dioxygenase |
| o-Xylene (B151617) | Intermediate | Xylene monooxygenase, Catechol 2,3-dioxygenase |
Impact of Crystallinity and Polymer Composition (Applicable to related materials)
The physical form in which dodecyldimethylbenzene is present in the environment can significantly influence its bioavailability and, consequently, its biodegradation rate. When incorporated into polymeric materials, the crystallinity and composition of the polymer matrix are key determinants of the compound's accessibility to microorganisms.
Generally, a higher degree of crystallinity in a polymer matrix restricts the diffusion of water, enzymes, and microorganisms, thereby slowing down the biodegradation of any entrapped chemical. ncsu.eduresearchgate.net The amorphous regions of a polymer are more susceptible to microbial attack, as they allow for greater penetration of the agents of biodegradation. ncsu.edu For instance, studies on polylactic acid (PLA) have shown that its degradation rate decreases with increasing crystallinity. researchgate.net It is reasonable to infer that if dodecyldimethylbenzene were present as an additive or impurity in a semi-crystalline polymer, its release and subsequent biodegradation would be hindered by the crystalline domains.
The chemical composition of the polymer also plays a vital role. The presence of functional groups that can be readily hydrolyzed or oxidized can accelerate the breakdown of the polymer matrix, leading to the release of dodecyldimethylbenzene and making it available for microbial degradation. The interaction between the polymer and dodecyldimethylbenzene, including potential plasticizing effects, could also alter the polymer's morphology and, in turn, its biodegradability.
Environmental Determinants: Temperature, Moisture, and Microbial Community Dynamics
The biodegradation of dodecyldimethylbenzene is intrinsically linked to a variety of environmental factors that influence microbial activity and the chemical's bioavailability.
Temperature: Temperature directly affects the metabolic rates of microorganisms. Generally, an increase in temperature, up to an optimal point for the specific microbial community, will accelerate the biodegradation of alkylbenzenes. researchgate.net Higher temperatures can also increase the volatility and solubility of dodecyldimethylbenzene, potentially influencing its distribution and availability in the environment.
Moisture: Water is essential for microbial life and for the enzymatic processes involved in biodegradation. Adequate moisture levels are necessary to support a thriving microbial population and to facilitate the transport of nutrients and the chemical substrate to the microorganisms. researchgate.net In soil environments, the availability of water can be a limiting factor, and periods of drought can significantly retard the degradation of organic pollutants. researchgate.net The partitioning of dodecyldimethylbenzene between soil, water, and air is also influenced by moisture content.
Microbial Community Dynamics: The composition and adaptability of the microbial community are paramount for the effective degradation of dodecyldimethylbenzene. Environments with a diverse and robust microbial population, particularly those with a history of exposure to hydrocarbons, are more likely to harbor microorganisms capable of degrading this compound. nih.gov The degradation process often involves a consortium of different microbial species, each playing a role in the breakdown of the parent compound and its intermediate metabolites. The structure of the microbial community can shift in response to the presence of the pollutant, with an enrichment of species that can utilize it as a carbon source. researchgate.net
Environmental Fate Modeling and Persistence Studies (Theoretical Aspects)
Environmental fate models are valuable tools for predicting the distribution, transport, and persistence of chemicals like dodecyldimethylbenzene in the environment. nih.gov These models integrate the physicochemical properties of the compound with the characteristics of different environmental compartments (air, water, soil, sediment) to estimate its likely behavior.
For a compound like dodecyldimethylbenzene, key parameters in fate modeling would include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These properties would determine its tendency to volatilize into the atmosphere, dissolve in water, or adsorb to soil and sediment particles. Given its long alkyl chain, dodecyldimethylbenzene is expected to have low water solubility and a high Kow, suggesting a strong affinity for organic matter in soil and sediment.
Persistence, defined as the length of time a chemical remains in the environment, is a critical aspect of its environmental risk assessment. epa.gov The persistence of dodecyldimethylbenzene is primarily determined by its rate of biodegradation. Based on studies of structurally similar compounds, such as branched alkylbenzene sulfonates, it is anticipated that dodecyldimethylbenzene would be more persistent than its linear counterparts. The presence of the dimethyl substitution on the aromatic ring and the branched nature of the dodecyl chain (if not a linear n-dodecyl group) would likely increase its resistance to microbial degradation.
Degradation simulation studies, often using radiolabeled compounds in controlled laboratory settings that mimic natural environments (e.g., water/sediment systems, soil), are the most definitive way to determine a chemical's degradation half-life. smithers.com Such studies for dodecyldimethylbenzene would be necessary to accurately quantify its persistence and to identify its major degradation products. The European Union provides guidance on how to derive degradation kinetics from such environmental fate studies for regulatory purposes. europa.eu
Advanced Analytical and Characterization Techniques for Dodecyldimethylbenzene
Chromatographic Separation Methodologies
Chromatography is a fundamental technique for separating dodecyldimethylbenzene from complex mixtures. The choice of method depends on the sample matrix and the specific analytical goal.
Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like dodecyldimethylbenzene. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Detailed Research Findings: For linear alkylbenzenes, including dodecylbenzene (B1670861) isomers, capillary GC is the method of choice. Non-polar columns are typically employed, as they separate the alkylbenzenes primarily by boiling point and, to a lesser extent, by the position of the phenyl group on the alkyl chain. shimadzu.com A study on the determination of LABs developed a precise and sensitive method using a Varian 3300 GC and a Varian 3800 GC coupled with a mass spectrometer (GC-MS). nih.gov The optimal conditions were established using a non-polar VF-5ms capillary column. nih.gov The elution sequence for linear alkylbenzenes was found to be in order of increasing alkyl chain length: decylbenzene, undecylbenzene, dodecylbenzene, and tridecylbenzene. nih.gov
When coupled with a mass spectrometer, GC-MS provides definitive identification by comparing the mass spectrum of an eluting peak with a library of known spectra. nih.gov The mass spectra of positional isomers of dodecylbenzene are very similar, but their chromatographic retention times differ, allowing for their distinction. shimadzu.com The combination of retention time and mass spectral data provides a high degree of confidence in the identification and quantification of dodecyldimethylbenzene. nih.gov
Table 1: Optimized GC/MS Conditions for Linear Alkylbenzene Analysis
| Parameter | Condition | Source |
| Instrument | GC Varian 3300, GC-MS Varian 3800 | nih.gov |
| Column | VF-5ms (capillary, non-polar) | nih.gov |
| DB-1 or DB-5 (capillary, non-polar) | shimadzu.com | |
| Injector Temperature | 250°C | nih.gov |
| Column Temperature | 180°C (Isothermal) | nih.gov |
| Max Oven Temperature | 240°C is sufficient | shimadzu.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer | nih.gov |
| Detector Temperature | 275°C (FID) | nih.gov |
| Carrier Gas | Nitrogen | nih.gov |
| Flow Rate | 2.5 mL/min | nih.gov |
| Sample Size | 0.25 µL | nih.gov |
Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and its ultra-high-performance (UHPLC) variant, separates compounds based on their interaction with a stationary phase and a liquid mobile phase. chromatographyonline.com For non-polar compounds like dodecyldimethylbenzene, reversed-phase HPLC is the most common approach.
Detailed Research Findings: In reversed-phase HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). tubitak.gov.tr Non-polar analytes, such as the alkylbenzene portion of dodecyldimethylbenzene, interact strongly with the non-polar stationary phase. Their retention is controlled by adjusting the composition of the mobile phase. Increasing the proportion of the organic solvent reduces the polarity of the mobile phase, which decreases the retention time of non-polar compounds.
While much of the specific literature focuses on the more polar linear alkylbenzene sulfonates (LAS), the chromatographic principles for separating the alkyl chain homologues are directly applicable. nih.gov HPLC methods have been developed to separate LAS homologues with different alkyl chain lengths (C10 to C13). shodex.com These separations are achieved on C18 columns using a mobile phase of acetonitrile and water, often containing a modifier like ammonium (B1175870) acetate (B1210297) to improve peak shape. nih.gov Dodecyldimethylbenzene, being a neutral, non-polar compound, would be strongly retained on a C18 column and could be effectively separated from more polar substances. UHPLC, by using smaller particles in the column, offers faster analysis times and higher resolution compared to traditional HPLC.
Table 2: Typical Reversed-Phase HPLC Conditions for Alkylbenzene Separation
| Parameter | Condition | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | tubitak.gov.tr |
| Column | C18 (e.g., Inertsil ODS3, Shim-pack XR-ODS) | shimadzu.comshodex.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | tubitak.gov.trnih.gov |
| Detection | UV Detector (e.g., at 225 nm or 280 nm for the benzene (B151609) ring) | nih.govshodex.com |
| Principle | Non-polar analyte (dodecyldimethylbenzene) interacts with the non-polar C18 stationary phase. Elution is controlled by the polarity of the mobile phase. | tubitak.gov.tr |
Adsorption chromatography is a foundational technique where separation is based on the differential adsorption of analytes onto the surface of a solid stationary phase. shodex.com The mobile phase, which can be a liquid or gas, flows over the stationary phase, and components that adsorb more strongly are retained longer. shodex.comepa.gov
Detailed Research Findings: In normal phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel or alumina) and a non-polar mobile phase (e.g., hexane) are used. usgs.gov Separation is based on polarity; polar molecules are strongly attracted to the polar stationary phase and move slowly, while non-polar molecules have weak interactions and move quickly through the column. epa.govusgs.gov
Dodecyldimethylbenzene is a non-polar compound due to its long alkyl chain and hydrocarbon aromatic ring. In a normal phase system, it would have very little affinity for the polar stationary phase and would therefore elute very quickly with the non-polar solvent. This makes normal phase chromatography useful for separating dodecyldimethylbenzene from more polar impurities, which would be strongly retained on the column. However, it is less effective for separating dodecyldimethylbenzene from other non-polar hydrocarbons with similar properties.
Spectroscopic Characterization
Spectroscopy involves the interaction of electromagnetic radiation with the analyte to obtain structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds. thermofisher.com It operates by probing the magnetic properties of atomic nuclei (such as ¹H and ¹³C) within a strong magnetic field. thermofisher.comresearchgate.net The resulting spectrum provides information about the chemical environment of each nucleus, revealing the connectivity and arrangement of atoms.
Detailed Research Findings: For dodecyldimethylbenzene, NMR provides a clear picture of its constituent parts: the substituted aromatic ring and the long dodecyl chain.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the two methyl groups attached to the ring, and the protons of the dodecyl chain. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The two methyl groups on the ring would likely appear as sharp singlets. The protons on the dodecyl chain would appear in the upfield region (typically 0.8-2.7 ppm), with the CH₂ group attached directly to the benzene ring appearing further downfield than the others, and the terminal CH₃ group of the chain appearing as a triplet around 0.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. It would show distinct signals for the aromatic carbons (typically 120-150 ppm), the carbons of the two methyl groups on the ring, and the carbons of the dodecyl chain (typically 10-40 ppm).
Multinuclear & 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) can establish ¹H-¹H coupling relationships, confirming which protons are adjacent in the structure. Heteronuclear techniques like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the signals from the alkyl chain and the aromatic ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Dodecyldimethylbenzene
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons (Ar-H) | ~7.0 - 7.3 | ~125 - 145 | The exact pattern and shift depend on the substitution pattern on the ring. |
| Aromatic Methyl Protons (Ar-CH₃) | ~2.3 | ~20 - 22 | Appears as a singlet. |
| Benzylic Protons (-CH₂-Ar) | ~2.6 | ~35 | The CH₂ group of the dodecyl chain attached to the ring. |
| Alkyl Chain Protons (-(CH₂)₁₀-) | ~1.2 - 1.6 | ~22 - 32 | A complex multiplet representing the bulk of the alkyl chain. |
| Terminal Methyl Protons (-CH₃) | ~0.9 | ~14 | Appears as a triplet due to coupling with the adjacent CH₂ group. |
Note: These are approximate values and can vary based on the solvent and specific isomer.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present in a molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is a modern method that collects the spectral data much more rapidly and with higher sensitivity.
Detailed Research Findings: An FT-IR spectrum of dodecyldimethylbenzene would display characteristic absorption bands corresponding to its aromatic and aliphatic components.
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the C-H stretching vibrations of the sp³ hybridized carbons in the long dodecyl chain and the ring's methyl groups. Aromatic C-H stretching vibrations appear at higher frequencies, just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region.
C-H Bending: Bending vibrations (scissoring, rocking, wagging) for the CH₂ and CH₃ groups of the alkyl chain appear in the 1375-1465 cm⁻¹ range. Out-of-plane (OOP) bending of the aromatic C-H bonds occurs in the 690-900 cm⁻¹ region, and the pattern of these peaks can provide clues about the substitution pattern on the benzene ring.
For a molecule to absorb IR radiation, its vibration must cause a change in the molecule's dipole moment.
Table 4: Characteristic FT-IR Absorption Frequencies for Dodecyldimethylbenzene
| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group | Source |
| Aromatic C-H Stretch | 3100 - 3010 | Ar-H | |
| Aliphatic C-H Stretch | 2960 - 2850 | -CH₃, -CH₂- | |
| Aromatic C=C Stretch | 1600 - 1450 | Aromatic Ring | |
| Aliphatic C-H Bend | 1465 - 1375 | -CH₃, -CH₂- | |
| Aromatic C-H OOP Bend | 900 - 690 | Ar-H (substituted) |
Mass Spectrometry (MS) and High-Resolution Variants (HRMS, ESI-MS)
Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of dodecyldimethylbenzene. Upon ionization in a mass spectrometer, aromatic compounds like dodecyldimethylbenzene form molecular ions. jove.com The fragmentation of these ions provides a unique fingerprint that aids in identification.
For alkyl-substituted benzenes, a common fragmentation pathway involves the cleavage at the benzylic carbon, leading to the formation of a resonance-stabilized benzyl (B1604629) carbocation. This can further rearrange to a more stable tropylium (B1234903) ion, which often results in a prominent peak in the mass spectrum. jove.com Alkylbenzenes with side chains of three or more carbons, such as dodecyldimethylbenzene, can also undergo a McLafferty rearrangement, which would be detectable at a specific mass-to-charge ratio (m/z) of 92. jove.com The fragmentation of the molecular ion can also involve the loss of a methyl group to form a methyltropylium ion. jove.com
Table 1: Common Fragmentation Patterns in Mass Spectrometry of Alkylbenzenes
| Fragment Ion | Formation Mechanism | Significance |
| [M]+ | Molecular ion | Represents the intact molecule minus an electron. |
| [C7H7]+ | Tropylium ion | A highly stable and often abundant fragment. jove.com |
| m/z 92 | McLafferty Rearrangement | Characteristic for alkyl chains with three or more carbons. jove.com |
| [M-CH3]+ | Methyltropylium ion | Indicates the loss of a methyl group. jove.com |
This table is generated based on typical fragmentation patterns for alkylbenzenes and may be applicable to dodecyldimethylbenzene.
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of dodecyldimethylbenzene and its fragments, which is invaluable for distinguishing it from other compounds with similar nominal masses in complex mixtures. usgs.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing polar compounds. While dodecyldimethylbenzene itself is nonpolar, ESI-MS has proven effective for the analysis of its sulfonated derivatives, linear alkylbenzene sulfonates (LAS), which are common in environmental samples like sludge-amended soils. nih.gov This technique allows for the gentle ionization of these larger, more polar molecules, enabling their detection and characterization by mass spectrometry. nih.govcolostate.edu
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by dodecyldimethylbenzene promotes electrons from a lower energy ground state to a higher energy excited state. wustl.edu The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's structure. sciencepublishinggroup.com
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared (IR) spectroscopy. It is based on the inelastic scattering of monochromatic light. The resulting Raman spectrum reveals the vibrational modes of the molecule, offering insights into its structure and conformation. kiku.dkaps.org
Studies on a series of n-alkylbenzenes, from pentylbenzene (B43098) to decylbenzene, have utilized Raman spectroscopy to investigate the conformational preferences of the alkyl chain. rsc.org These studies have shown that as the alkyl chain length increases, the number of possible conformations also increases, leading to more complex Raman spectra. rsc.org Evidence for folded structures in longer alkyl chains has been observed in the Raman spectra. rsc.org For dodecyldimethylbenzene, it can be inferred that the Raman spectrum would similarly provide information on the conformational state of its long alkyl chain. The spectrum would also contain characteristic bands associated with the vibrations of the benzene ring. kiku.dkaps.org
Advanced Sample Preparation Techniques
The successful analysis of dodecyldimethylbenzene, especially from complex environmental or industrial samples, heavily relies on effective sample preparation. The goal is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection.
Extraction Methods from Complex Matrices (e.g., Soxhlet, Supercritical Fluid Extraction, Liquid-Liquid Extraction, Solid Phase Extraction)
Several extraction techniques are available for isolating dodecyldimethylbenzene from various matrices.
Soxhlet Extraction: This is a classic and robust method for extracting nonvolatile and semi-volatile organic compounds from solid samples like soil and sludge. epa.gov The sample is placed in a thimble and continuously extracted with a cycling solvent, ensuring intimate contact and efficient extraction. epa.govscience.gov Automated Soxhlet extraction systems can reduce extraction times compared to the traditional method. epa.gov For instance, a screening method for linear alkylbenzene sulfonates in sediments utilized water as a solvent in a microwave-assisted Soxhlet extraction, achieving recoveries greater than 90%. nih.gov
Supercritical Fluid Extraction (SFE): SFE is a more environmentally friendly alternative to traditional solvent extraction, often utilizing supercritical carbon dioxide (CO2) as the extraction fluid. fiu.eduacs.org It is particularly effective for extracting polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes alkylbenzenes, from environmental matrices like marine sediments and soil. nih.govacs.orgresearchgate.net The efficiency of SFE can be influenced by factors such as temperature, pressure, and the use of organic modifiers. nih.gov In some cases, the addition of a cosolvent like methanol can improve the recovery of higher molecular weight compounds. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orglibretexts.org For a nonpolar compound like dodecyldimethylbenzene in a water sample, it would be partitioned into an organic solvent. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is a variation that uses small amounts of extraction and disperser solvents, followed by centrifugation, and is suitable for extracting organic compounds from water samples. wikipedia.org
Solid Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration. youtube.com It involves passing a liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. youtube.com SPE is effective for extracting alkylbenzenes from environmental matrices. nih.gov For example, a method for analyzing linear alkylbenzene sulfonates in sludge-amended soil used C18 SPE cartridges for cleanup after pressurized liquid extraction. nih.gov
Table 2: Comparison of Extraction Methods for Dodecyldimethylbenzene
| Extraction Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. epa.gov | Robust, efficient for solid samples. epa.govscience.gov | Time-consuming, uses large volumes of organic solvents. acs.org |
| Supercritical Fluid Extraction (SFE) | Extraction with a fluid above its critical temperature and pressure. fiu.edu | Fast, environmentally friendly (uses CO2). acs.orgresearchgate.net | Requires specialized equipment. |
| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. wikipedia.org | Simple, widely applicable. wikipedia.org | Can be labor-intensive, may form emulsions. libretexts.org |
| Solid Phase Extraction (SPE) | Adsorption of analyte onto a solid sorbent followed by elution. youtube.com | Efficient cleanup and concentration, uses less solvent than LLE. youtube.com | Sorbent selection is critical. |
This table provides a general comparison of the extraction methods.
Sample Clean-Up and Concentration Strategies
After the initial extraction, further cleanup and concentration steps are often necessary to remove co-extracted interferences and to increase the analyte concentration to detectable levels. epa.gov For extracts from Soxhlet or SFE, a Kuderna-Danish (K-D) apparatus can be used to concentrate the extract. epa.gov Solid-phase extraction is also a primary method for sample cleanup, where interfering compounds are either not retained on the sorbent or are washed away before the analyte of interest is eluted. youtube.com The choice of wash solvents is critical to ensure that interferences are removed without significant loss of the target analyte. youtube.com
Derivatization for Enhanced Analytical Detection
Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for gas chromatography (GC) analysis. libretexts.orgresearchgate.net For compounds that are not sufficiently volatile or that may interact with the chromatographic column, derivatization can enhance their volatility, thermal stability, and detectability. libretexts.orgresearchgate.net Common derivatization methods include silylation, acylation, and alkylation. libretexts.orggcms.cz For alkylphenols, which are structurally related to dodecyldimethylbenzene, silylation with reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been shown to be a rapid and effective method for GC/MS analysis. nih.gov While dodecyldimethylbenzene itself is generally amenable to GC analysis without derivatization, derivatization could be employed to enhance sensitivity or to confirm its identity in complex samples. jfda-online.com
Theoretical Chemistry and Computational Modeling of Dodecyldimethylbenzene
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. chemrxiv.org For a molecule like dodecyldimethylbenzene, these studies would elucidate the influence of the dodecyl and dimethyl substituents on the aromatic ring's electronics and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetic properties of molecules. nih.gov For dodecyldimethylbenzene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and determine key electronic parameters. aljest.netresearchgate.net
Although direct data for dodecyldimethylbenzene is scarce, DFT studies on similar surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS) provide insight into the methodology. aljest.netpku.edu.cn Such calculations can determine structural, energetic, and thermodynamic parameters. aljest.net The results would provide a rich database of information, including optimized bond lengths, bond angles, and total energies. Molecular orbital calculations, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding the molecule's reactivity. A lower HOMO-LUMO energy gap generally indicates higher reactivity. aljest.net
Table 1: Illustrative DFT-Calculated Properties for an Alkylbenzene This table presents hypothetical yet representative data for a molecule like dodecyldimethylbenzene, based on typical values for long-chain alkylbenzenes.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -850.123 | Represents the total electronic energy of the optimized geometry. |
| HOMO Energy (eV) | -6.25 | Indicates the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -0.85 | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.40 | Correlates with chemical reactivity and stability. |
| Dipole Moment (Debye) | 0.55 | Measures the polarity of the molecule. |
The electronic structure of dodecyldimethylbenzene is characterized by the interplay between the aromatic π-system of the benzene (B151609) ring and the σ-bonds of the alkyl chain and methyl groups. The alkyl and methyl groups are known as electron-donating groups, which increase the electron density of the benzene ring through an inductive effect. youtube.com This increased electron density makes the ring more nucleophilic and influences its reactivity in electrophilic aromatic substitution reactions. khanacademy.org
Computational analyses can visualize these effects. For instance, molecular orbital analyses of substituted benzenes show that while the π orbitals are key to the classical understanding of aromaticity, the σ bonding orbitals also play a crucial role in determining properties like NMR chemical shifts. rsc.org A study of both σ and π orbital sets is necessary to fully understand the electron density patterns in substituted benzenes. rsc.org The electron-donating nature of the alkyl and methyl groups would be expected to increase the electron density at the ortho and para positions of the ring, though the steric hindrance from the long dodecyl chain would also play a significant role in its interactions. youtube.comrsc.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.govmdpi.com For a molecule with a long, flexible chain like dodecyldimethylbenzene, MD simulations are invaluable.
The dodecyl chain of dodecyldimethylbenzene can adopt a vast number of conformations due to rotation around its carbon-carbon single bonds. MD simulations can explore this conformational landscape to identify low-energy structures and understand the chain's flexibility. Studies on linear alkylbenzene sulfonates have shown that both the length of the alkyl tail and the position of the benzene ring attachment influence the molecule's orientation and mobility, for example, at a water/air interface. nih.gov
In different environments, the dynamic behavior would change significantly:
In Vacuum: The chain would be highly flexible, exploring a wide range of conformations.
In an Aqueous Environment: The hydrophobic dodecyl chain would tend to collapse upon itself to minimize contact with water, adopting more compact conformations.
At an Interface (e.g., oil/water or air/water): The molecule would orient itself with the hydrophobic tail in the non-polar phase (oil or air) and the dimethylbenzene head group towards the polar phase (water). MD simulations of related surfactants show that as surface coverage increases, the alkyl tails become more ordered and vertically oriented. researchgate.net
Table 2: Representative Dihedral Angles in an Alkyl Chain This table illustrates the primary rotational states for a C-C-C-C dihedral in the dodecyl chain and their general energetic properties.
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti (trans) | ~180 | 0 (most stable) | The carbon chain is in a linear, extended state. |
| Gauche (+) | ~ +60 | ~0.9 | The carbon chain has a "kink" or bend. |
| Gauche (-) | ~ -60 | ~0.9 | The carbon chain has a "kink" in the opposite direction. |
As an amphiphilic molecule, dodecyldimethylbenzene is expected to exhibit significant aggregation behavior in polar solvents like water. The hydrophobic dodecyl tails will avoid water, while the slightly more polar dimethylbenzene heads will interact more favorably with it. This drives the self-assembly of molecules into aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC).
MD simulations are a key tool for studying these phenomena at a molecular level. Simulations of multiple linear alkylbenzene sulfonate molecules in water show how they aggregate to form micelles, with the hydrophobic tails forming a core and the polar headgroups exposed to the water. mdpi.com The radial distribution function (RDF) is a common analysis tool in these simulations, used to quantify the degree of aggregation between different parts of the molecules. researchgate.net For dodecyldimethylbenzene, simulations would likely show strong aggregation of the dodecyl chains due to hydrophobic forces and potential π-π stacking interactions between the benzene rings.
Computational Modeling of Molecular Interactions
The behavior of dodecyldimethylbenzene, both as an individual molecule and in bulk, is governed by a combination of intermolecular forces. Computational models, particularly the force fields used in MD simulations, are parameterized to accurately represent these interactions. niscpr.res.in
The primary interactions involving dodecyldimethylbenzene are:
Van der Waals Interactions: These are dominant, especially for the long, nonpolar dodecyl chain. They include attractive dispersion forces and short-range repulsive forces.
Hydrophobic Interactions: In aqueous solution, the tendency of the nonpolar alkyl chains to aggregate is a major driving force for phenomena like micelle formation. This is not a fundamental force but rather an entropic effect related to the disruption of water's hydrogen-bonding network.
π-π Stacking: The aromatic rings of two dodecyldimethylbenzene molecules can stack on top of each other. These interactions, a form of noncovalent bonding, would contribute to the stability of aggregates. Computational studies on benzene have been used to quantify the energy of these interactions. researchgate.netresearchgate.net
CH-π Interactions: Hydrogen atoms on the alkyl chain of one molecule can interact favorably with the electron-rich π-system of a neighboring benzene ring.
Computational methods like DFT can be used to calculate the interaction energies of small molecular clusters (dimers, trimers) to help refine and validate the parameters used in classical force fields for large-scale MD simulations. niscpr.res.inresearchgate.net For example, a study on benzene-ammonia complexes used DFT to calculate interaction energies, providing fundamental data for understanding intermolecular forces. niscpr.res.in
Ligand-Based and Structure-Based Modeling Approaches
Computational modeling of surfactants like dodecyldimethylbenzene predominantly relies on ligand-based approaches, as their function is not typically characterized by binding to a single, well-defined protein pocket in the manner of traditional pharmaceuticals.
Ligand-Based Modeling: This methodology focuses on the intrinsic properties of the molecule itself to predict its behavior. For surfactants, Quantitative Structure-Property Relationship (QSPR) models are particularly relevant. These models establish a mathematical correlation between the molecular structure (the "ligand") and its macroscopic properties. For the linear alkylbenzene family, QSPR can predict key surfactant properties such as the critical micelle concentration (CMC), surface tension, and phase behavior based on descriptors like alkyl chain length, the position of the benzene ring attachment, and the degree of branching. digitellinc.comacs.org By analyzing a series of related molecules, these models can interpolate or extrapolate to predict the properties of a specific isomer like dodecyldimethylbenzene, even without direct experimental data.
Structure-Based Modeling: While classic structure-based drug design (SBDD), which involves docking a ligand into a target protein's active site, is less common for surfactants, the principles of structure-based modeling are still applicable. molfunction.comnih.govneurips.ccnih.govarxiv.org In the context of dodecyldimethylbenzene, these approaches would model its interaction with surfaces and interfaces, such as the air-water interface or a mineral surface. nih.govmdpi.com Molecular docking and dynamics simulations can be used to understand the binding modes, orientation, and interaction energies of the surfactant with these extended surfaces, which is critical for applications in detergency, mineral extraction, and oil recovery. mdpi.commdpi.com
Force Field Development and Validation
Molecular Dynamics (MD) simulations are a cornerstone for studying the behavior of dodecyldimethylbenzene, and the accuracy of these simulations is entirely dependent on the quality of the underlying force field. nih.gov A force field is a set of mathematical functions and associated parameters used to calculate the potential energy of a system of atoms. aps.orgnih.govuq.edu.au
Force Field Development: For a molecule like dodecyldimethylbenzene, a force field must accurately represent both the intramolecular (bonded) and intermolecular (non-bonded) interactions. Significant research has been dedicated to developing and parameterizing force fields for the broader class of linear alkylbenzene sulfonates (LAS), which are structurally analogous to LABs. nih.govacs.org Notably, parameters for the widely used CHARMM force field have been specifically developed for the benzenesulfonate (B1194179) group and the associated alkyl tails. nih.govresearchgate.net This process involves using quantum mechanics calculations to determine atomic partial charges and to parameterize critical bonded terms, such as the dihedral potentials that govern the conformational flexibility of the alkyl chain and its connection to the benzene ring. nih.govnih.gov Coarse-grained (CG) models, which group atoms into larger beads, have also been developed to allow for simulations over longer time and length scales, enabling the study of processes like micelle formation and phase behavior. okayama-u.ac.jp
Validation: The validation of a newly developed force field is a critical step to ensure its predictive power. aps.org For dodecyldimethylbenzene and related LABs, validation involves running MD simulations and comparing the calculated macroscopic properties against known experimental data. Key properties for validation include liquid density, heat of vaporization, surface tension, and phase behavior. nih.govaps.org For instance, simulations of LAS monolayers at the water/air interface have been used to validate force field parameters by comparing the calculated surface tension with experimental measurements. nih.govscite.ai The ability of a force field to correctly reproduce the phase behavior of pure isomers of sodium dodecylbenzene sulfonate provides strong validation of its accuracy. okayama-u.ac.jp
| Force Field/Model | Molecule Class | Parameterized Interactions | Validation Properties | Reference |
|---|---|---|---|---|
| CHARMM | Linear Alkylbenzene Sulfonates (LAS) | Partial charges, bonded parameters (bonds, angles, dihedrals) for benzenesulfonate group and alkyl tails. | Surface tension, molecular tilt angle at air/water interface, solubility, mobility. | nih.govacs.orgresearchgate.net |
| Coarse-Grained (CG) Model | Linear Alkylbenzene Sulfonates (LAS) | Bonded and non-bonded potentials for CG beads, targeting all-atom simulation data and experimental thermodynamics. | Phase behavior of pure isomers, self-assembly into micelles. | okayama-u.ac.jp |
| Polymer Consistent Force Field (PCFF) | Sodium Hexadecyl Benzene Sulfonate (SHS) | Used to describe intermolecular interactions for simulations of surfactant adsorption on anthracite. | Adsorption strength, relative concentration distribution, hydrophobic tail chain order. | mdpi.com |
Application of Machine Learning in Chemical Systems Modeling
The application of artificial intelligence, particularly machine learning (ML), is revolutionizing the field of chemical modeling by offering a route to rapidly predict molecular properties without relying on computationally expensive simulations or experiments. nih.govacs.orgnih.gov For surfactants like dodecyldimethylbenzene, ML provides powerful tools for screening and design. digitellinc.comresearchgate.net
ML models can be trained on large datasets of known surfactants and their experimentally determined properties. nih.gov By learning the complex relationships between a molecule's structure and its behavior, these models can predict the properties of new, untested molecules. bohrium.com Methodologies such as Artificial Neural Networks (ANNs) and Graph Neural Networks (GNNs) are being employed. digitellinc.comresearchgate.net For example, a GNN can take the molecular graph of a surfactant as input and predict its Hydrophile-Lipophile Balance (HLB), a key parameter for formulation design. digitellinc.com Such models have shown better performance than traditional empirical methods or QSPR models. digitellinc.com
Other applications include predicting the critical micelle concentration (CMC) and the complex phase behavior of surfactant-water systems. nih.govresearchgate.netbohrium.com These ML approaches can fill in missing data in partially complete phase diagrams or even perform de novo predictions for new surfactants, significantly accelerating the materials discovery process. nih.govacs.orgbohrium.com While challenges related to data bias and the need for large, diverse training sets remain, the synergy between ML and physical modeling holds immense promise for the future of surfactant science. nih.govbohrium.comresearchgate.net
| Machine Learning Model | Application Area | Predicted Properties | Reference |
|---|---|---|---|
| Graph Neural Networks (GNNs) | Surfactant Property Prediction | Hydrophile-Lipophile Balance (HLB) | digitellinc.com |
| Artificial Neural Networks (ANNs) | Ionic Surfactant Behavior | Critical Micelle Concentration (CMC) | researchgate.net |
| Various Classifiers (SVM, k-NN, etc.) | Nonionic Surfactant Phase Behavior | Phase diagrams (gap filling and de novo prediction) | nih.govacs.orgbohrium.com |
| Random Forest (RF), ANNs | In silico Quantification | Relative response factors for mass spectrometry, enabling concentration prediction without standards. | nih.gov |
Interfacial Phenomena and Surface Chemistry Research of Alkylbenzene Derivatives
Adsorption Mechanisms on Solid Substrates
The adsorption of dodecyldimethylbenzylammonium chloride, a type of quaternary ammonium (B1175870) compound (QAC), onto solid substrates is a multifaceted process governed by a combination of interactions. Research into its adsorption on materials like cotton reveals that the process is influenced by factors such as the substrate's pretreatment and the chemical properties of the solution. researchgate.netresearchgate.net
Electrostatic Interactions and Lateral Association
The initial adsorption of cationic surfactants like dodecyldimethylbenzylammonium chloride onto negatively charged surfaces is primarily driven by electrostatic attraction. researchgate.netresearchgate.net For instance, cellulosic materials like cotton possess an anionic surface charge, leading to a strong ionic interaction with the cationic head group of the surfactant. researchgate.net As the concentration of the surfactant at the interface increases, lateral hydrophobic interactions between the adsorbed molecules become more significant, leading to the formation of surfactant aggregates on the surface. researchgate.net
The adsorption process is also influenced by the pH of the solution. A more alkaline environment can increase the negative charge on the substrate, thereby enhancing the adsorption of the cationic surfactant. researchgate.net Conversely, a more acidic solution can reduce this electrostatic attraction. researchgate.net
Influence of Surfactant Structure on Adsorption Behavior
The structure of the surfactant molecule, particularly the length of its alkyl chain, plays a crucial role in its adsorption behavior. Studies on the competitive adsorption of benzalkonium chlorides (BACs) with varying alkyl chain lengths (C12, C14, and C16) onto powdered activated carbon (PAC) have shown that those with longer alkyl chains exhibit higher adsorption. eeer.org This suggests that while electrostatic interactions are important, van der Waals forces and hydrophobic interactions, which increase with chain length, are also significant driving forces for adsorption. eeer.org
The nature of the organic diluent and the composition of the aqueous phase also affect the interfacial activity and adsorption of these surfactants. researchgate.net For example, the interfacial activity of benzyloctadecyldimethyl ammonium chloride is higher in n-heptane compared to chloroform. researchgate.net
Micellization Behavior and Critical Micelle Concentration (CMC) Studies
Dodecyldimethylbenzylammonium chloride, like other surfactants, self-assembles into spherical aggregates known as micelles in aqueous solutions above a certain concentration, the critical micelle concentration (CMC). researchgate.net This phenomenon is a key aspect of its surface activity.
Thermodynamics of Micelle Formation
The enthalpy of micellization (ΔH°mic) for alkyldimethylbenzylammonium chlorides can be either endothermic or exothermic, depending on the temperature. nih.gov The temperature dependence of the CMC often exhibits a U-shaped curve, with a minimum at a specific temperature where ΔH°mic is zero. nih.govresearchgate.net
Table 1: Thermodynamic Parameters of Micellization for Dodecyldimethylbenzylammonium Chloride (C12BCl) at 25°C
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| ΔG°m | -33.8 | kJ·mol-1 | researchgate.net |
| ΔH | -1.28 | kcal/mole | kyoto-u.ac.jp |
| ΔS | +4.5 | cal/mole·deg | kyoto-u.ac.jp |
This table presents the standard Gibbs free energy, enthalpy, and entropy of micellization for dodecyldimethylbenzylammonium chloride at 25°C, illustrating the thermodynamic driving forces behind micelle formation.
Factors Affecting CMC
Several factors can influence the CMC of dodecyldimethylbenzylammonium chloride in aqueous solutions.
pH: The pH of the solution can affect the CMC. For cationic surfactants with amine head groups, a high pH can increase the CMC. aatbio.com
Salinity: The addition of electrolytes, such as salts, to solutions of ionic surfactants generally leads to a decrease in the CMC. ekb.egpharmacy180.com This is because the added counterions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation into micelles. ekb.egpharmacy180.com
Temperature: The effect of temperature on the CMC of ionic surfactants like dodecyldimethylbenzylammonium chloride is complex. pharmacy180.com The CMC typically shows a minimum at a certain temperature, increasing at both lower and higher temperatures. nih.govresearchgate.net
Alkyl Chain Length: An increase in the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC. pharmacy180.com This is due to the increased hydrophobicity, which favors the transfer of the surfactant molecule from the aqueous environment to the micellar core. pharmacy180.com
Table 2: Critical Micelle Concentration (CMC) of Dodecyldimethylbenzylammonium Chloride under Different Conditions
| Condition | CMC (mol kg-1) | Reference |
|---|---|---|
| Aqueous solution at 25°C | 0.082 - 0.104 | researchgate.net |
| Effect of Pressure (1 atm) | Increases with pressure initially, then decreases above 1,000 atm | kyoto-u.ac.jp |
This interactive table summarizes the critical micelle concentration of dodecyldimethylbenzylammonium chloride under varying experimental conditions, highlighting the influence of external factors on its micellization behavior.
Design and Behavior of Cleavable Surfactants (Academic Theory)
Growing environmental concerns regarding the persistence of conventional surfactants like quaternary ammonium compounds have spurred research into the design of "cleavable" or "biodegradable" surfactants. nih.govsemanticscholar.orgconicet.gov.arresearchgate.net The core principle behind cleavable surfactants is the incorporation of a chemically labile linkage within the surfactant molecule, which can be broken down under specific conditions (e.g., changes in pH, temperature, or enzymatic action) into less surface-active and more readily biodegradable fragments. nih.govresearchgate.net
Based on the structure of benzalkonium chloride (BAC), novel cleavable surfactants have been synthesized by introducing a carbonate group as a breakable linker between the hydrophobic tail and the hydrophilic head group. nih.govsemanticscholar.orgconicet.gov.arresearchgate.net This carbonate bond is designed to be more susceptible to hydrolysis than the linkages in traditional surfactants, leading to the formation of neutral alcohols and other less harmful degradation products. nih.govsemanticscholar.orgresearchgate.net Research has shown that these carbonate-containing cleavable surfactants (CBACs) exhibit surface activities comparable to their non-cleavable BAC counterparts. nih.govsemanticscholar.orgconicet.gov.arresearchgate.netjst.go.jp For instance, a cleavable surfactant with a decyl group (CBAC10) displayed similar behavior to non-cleavable BAC. nih.govsemanticscholar.orgconicet.gov.arresearchgate.netjst.go.jp This indicates that the introduction of a cleavable linker does not necessarily compromise the surfactant's performance while offering the significant advantage of enhanced degradability. nih.govsemanticscholar.orgconicet.gov.arresearchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Benzene (B151609), dodecyldimethyl- |
| Dodecyldimethylbenzylammonium chloride |
| Benzalkonium chloride |
| Benzyloctadecyldimethyl ammonium chloride |
| Tetradecyltrimethylammonium bromide |
| Dodecylpyridinium chloride |
| Carbonate cleavable surfactants (CBAC) |
| Decyl(dimethyl)phosphine oxide |
| Sodium dodecyl sulfate |
| Tetradecyl trimethylammonium bromide |
| Hexadecyl trimethylammonium bromide |
| Decyltrimethylammonium chloride |
| Tetradecyltrimethylammonium chloride |
| Dodecyltrimethylammonium chloride |
| Cetyl trimethyl ammonium chloride |
| Methylene (B1212753) blue |
Hydrolytic Stability and Degradation Kinetics of Weak Linkages
The hydrolytic stability of alkylbenzene derivatives, specifically "Benzene, dodecyldimethyl-," a key component of dodecyldimethylbenzylammonium chloride, is a subject of considerable interest due to its widespread use as a cationic surfactant. While generally considered hydrolytically stable under neutral environmental conditions, its degradation can be induced under specific chemical environments.
Research indicates that dodecyldimethylbenzylammonium chloride is hydrolytically stable in a pH range of 5 to 9 at 25°C. epa.gov This stability is attributed to the absence of functional groups that are readily susceptible to hydrolysis, such as esters or amides. nih.govwikipedia.org Quaternary ammonium cations are generally unreactive towards most nucleophiles, contributing to their persistence under normal conditions. wikipedia.org
However, the stability of the quaternary ammonium group is significantly influenced by the presence of strong bases and the concentration of water. In highly alkaline environments, degradation of the quaternary ammonium cation can occur. wikipedia.orgacs.org Studies on the alkaline stability of quaternary ammonium cations have revealed that the degradation is significantly accelerated in environments with low water content. acs.org As the number of water molecules solvating the hydroxide (B78521) anion decreases, its nucleophilicity and basicity are enhanced, leading to a more rapid degradation of the quaternary ammonium cation. acs.org The degradation reaction in the presence of hydroxide ions is proposed to follow an SN2 nucleophilic substitution mechanism. acs.org
While dodecyldimethylbenzylammonium chloride itself lacks a phenolic hydroxyl group, studies on similar N-benzyl quaternary ammonium compounds that do possess such a group have shed light on potential degradation pathways for the benzyl (B1604629) portion of the molecule. For these derivatives, hydrolysis in alkaline solutions proceeds via a reactive zwitterionic quaternary phenoxide species. nih.gov A proposed mechanism involves the reversible formation of a quinone methide intermediate, which is then trapped by solvent molecules or other nucleophiles. nih.gov The rate of this hydrolysis is notably inhibited by the presence of the product tertiary amine. nih.gov
The stability of such compounds is greatly increased by the replacement of the phenolic hydrogen with a methyl or acetyl group, which prevents the formation of the reactive phenoxide. nih.gov This highlights the importance of the molecular structure adjacent to the benzyl group in determining the hydrolytic stability of the C-N bond.
Table 1: Hydrolytic Stability of Dodecyldimethylbenzylammonium Chloride
| Parameter | Condition | Stability | Source |
| pH | 5-9 | Stable | epa.gov |
| Temperature | 25°C | Stable at neutral pH | epa.gov |
| Environment | High pH (alkaline) | Susceptible to degradation | wikipedia.orgacs.org |
| Water Content | Low | Accelerated degradation in alkaline conditions | acs.org |
Thermally Cleavable Surfactant Systems (Theoretical Aspects)
Thermally cleavable, or switchable, surfactants are molecules designed to lose their surface-active properties in response to a change in temperature. This functionality is typically achieved by incorporating thermally labile weak linkages between the hydrophilic head group and the hydrophobic tail. While "Benzene, dodecyldimethyl-" as part of dodecyldimethylbenzylammonium chloride is not intrinsically designed as a thermally cleavable surfactant, its behavior at elevated temperatures and the theoretical principles of cleavable surfactant design are relevant.
Dodecyldimethylbenzylammonium chloride and related compounds are known to undergo thermal decomposition rather than evaporation at high temperatures. quora.com The decomposition for alkyldimethylbenzyl ammonium chlorides has been observed to begin at approximately 150°C. epa.gov The quaternary ammonium group itself can degrade under harsh thermal conditions. wikipedia.org The thermal decomposition of N-(α-substituted benzyl)-NN-dimethylanilinium hydroxides has been shown to proceed via rearrangement reactions, suggesting potential pathways for the breakdown of the benzyl-nitrogen bond in similar structures upon heating. rsc.org
The theoretical design of thermally cleavable surfactants often involves the introduction of specific chemical bonds that are susceptible to cleavage upon heating. Examples of such linkages include:
Ester groups: These can be hydrolyzed at elevated temperatures, particularly under acidic or basic conditions, breaking the surfactant molecule into a separate head and tail. wikipedia.org
Diels-Alder adducts: These linkages can undergo a retro-Diels-Alder reaction upon heating, breaking the covalent bond between the hydrophilic and hydrophobic portions of the surfactant. science.gov
The concept of "soft" drugs, which are designed to be biologically active but chemically unstable, is analogous to the design of cleavable surfactants. oup.com In this approach, hydrolytic deactivation pathways are favored to reduce potential toxicity and environmental impact. oup.com Although dodecyldimethylbenzylammonium chloride is considered a "hard" antibacterial agent due to its chemical stability, the principles of soft drug design inform the theoretical basis for creating surfactants with controlled thermal or hydrolytic lability. oup.com
For a molecule like dodecyldimethylbenzylammonium chloride, which lacks a pre-designed cleavable linker, thermal degradation would likely involve the cleavage of the strongest bonds under thermal stress, such as the carbon-nitrogen bonds of the quaternary ammonium center or the benzyl-nitrogen bond.
Table 2: Thermal Properties of Dodecyldimethylbenzylammonium Chloride
| Property | Value/Observation | Source |
| Volatility | Non-volatile | quora.com |
| Thermal Behavior | Degrades at elevated temperatures | quora.com |
| Decomposition Temperature | Begins at approximately 150°C | epa.gov |
Physical Organic Chemistry and Mechanistic Studies of Dodecyldimethylbenzene Analogues
Structure-Reactivity Relationships within Alkylbenzene Systems
The reactivity of an aromatic ring is significantly influenced by the nature of its substituents. Alkyl groups, such as the dodecyl and methyl groups in dodecyldimethylbenzene, are generally classified as activating groups in electrophilic aromatic substitution (EAS) reactions. This is due to their electron-donating nature, which increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. wikipedia.orgchemeo.com
The electron-donating character of alkyl groups arises from two main effects:
Inductive Effect (+I): Alkyl groups are less electronegative than the sp2-hybridized carbons of the benzene ring. This results in the donation of electron density through the sigma bond connecting the alkyl group to the ring, thereby stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack. taylorandfrancis.comlibretexts.org
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the benzene ring. This further increases the electron density of the ring and stabilizes the arenium ion intermediate.
The combined effect of the dodecyl group and two methyl groups makes the dodecyldimethylbenzene ring significantly more reactive than benzene itself. The activating strength of alkyl groups generally increases with the number of alkyl substituents. Therefore, dodecyldimethylbenzene is more reactive than toluene (B28343) or dodecylbenzene (B1670861) alone.
The position of the substituents also plays a crucial role in the reactivity of different isomers of dodecyldimethylbenzene. For instance, in studies of xylene (dimethylbenzene) isomers, the order of reactivity has been observed to be p-xylene (B151628) > o-xylene (B151617) > m-xylene. uwindsor.caresearchgate.net This difference is attributed to the combined electronic and steric effects of the methyl groups. A similar trend would be expected for the corresponding isomers of dodecyldimethylbenzene.
The relative reactivity of various alkylbenzenes in nitration reactions provides insight into the activating nature of alkyl groups. While specific data for dodecyldimethylbenzene is scarce, the trend observed with other alkylbenzenes can be extrapolated.
Table 1: Relative Rates of Nitration for Monosubstituted Alkylbenzenes Compared to Benzene
| Substituent (R in C₆H₅R) | Relative Rate (k_rel) |
| -H (Benzene) | 1 |
| -CH₃ (Toluene) | 25 |
| -CH₂CH₃ (Ethylbenzene) | 16 |
| -CH(CH₃)₂ (Cumene) | 18 |
| -C(CH₃)₃ (tert-Butylbenzene) | 15 |
This table is generated based on data from multiple sources and illustrates the activating effect of alkyl groups in electrophilic aromatic substitution. The data for toluene is a commonly cited value, while the relative rates for other alkylbenzenes can vary slightly depending on the reaction conditions.
Reaction Kinetics and Mechanisms of Functional Group Transformations
The kinetics of reactions involving dodecyldimethylbenzene analogues are characteristic of electrophilic aromatic substitution, which typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu
General Mechanism for Electrophilic Aromatic Substitution:
Formation of the Electrophile (E⁺): The electrophile is generated from the reacting species, often with the help of a catalyst.
Attack of the Aromatic Ring: The electron-rich pi system of the dodecyldimethylbenzene ring attacks the electrophile, forming a resonance-stabilized arenium ion. This is typically the rate-determining step.
Deprotonation: A base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product.
A key industrial reaction involving long-chain alkylbenzenes is sulfonation, which is the basis for the production of detergents. wikipedia.org Kinetic studies on the sulfonation of dodecylbenzene with sulfur trioxide (SO₃) in 1,2-dichloroethane (B1671644) have shown that the reaction is rapid and complex. The initial rate of reaction was found to be dependent on the concentrations of both dodecylbenzene and sulfur trioxide. uwindsor.ca The reaction was determined to be second order with respect to sulfur trioxide, suggesting a mechanism where two molecules of SO₃ are involved. uwindsor.ca
A kinetic study of dodecylbenzene sulfonation in a mixed batch reactor determined the reaction to be 0.74 order with respect to dodecylbenzene and 1.59 order with respect to SO₃. researchgate.net The activation energy for this process was calculated to be 43.29 kJ/mol. researchgate.net
Table 2: Kinetic Parameters for the Sulfonation of Dodecylbenzene
| Parameter | Value |
| Reaction Order (Dodecylbenzene) | 0.74 |
| Reaction Order (Sulfur Trioxide) | 1.59 |
| Activation Energy (Ea) | 43.29 kJ/mol |
Data sourced from a kinetic study on dodecylbenzene sulfonation in a mixed batch reactor. researchgate.net
Functional group transformations on the alkyl side chains of dodecyldimethylbenzene can also occur. The benzylic hydrogens (if present, depending on the isomer) are susceptible to free-radical reactions such as halogenation. Additionally, the long alkyl chain can undergo oxidation under certain conditions.
Solvent Effects on Reaction Pathways
The choice of solvent can significantly influence the rate and outcome of reactions involving dodecyldimethylbenzene analogues. Solvents can affect the stability of reactants, transition states, and intermediates, thereby altering the reaction pathway. acs.org
In electrophilic aromatic substitution reactions, the transition state leading to the formation of the arenium ion is more polar than the reactants. Therefore, polar solvents can stabilize this transition state, potentially increasing the reaction rate. However, the effect of the solvent is not always straightforward. In some cases, such as the chlorination of toluene, non-polar solvents have been observed to slow down the reaction. acs.org This can be due to the solvent's ability to solvate the electrophile, which can either enhance or diminish its reactivity.
For Friedel-Crafts alkylation, a common method for synthesizing alkylbenzenes, the solvent can play a crucial role. The reaction is often carried out in the aromatic substrate itself or in a non-polar solvent like carbon disulfide or a nitroalkane. The use of polar solvents that can coordinate with the Lewis acid catalyst (e.g., AlCl₃) can deactivate the catalyst and hinder the reaction. researchgate.net Studies on the alkylation of ethylbenzene (B125841) with tert-butylchloride have shown that the presence of oxygenated solvents can inhibit the reaction by complexing with the active sites of the catalyst. researchgate.net
Substituent Effects and Electronic Influences on Reactivity
The dodecyl group and the two methyl groups on the benzene ring exert significant electronic and steric influences on the reactivity and regioselectivity of electrophilic substitution.
Electronic Effects:
As discussed previously, the dodecyl and methyl groups are electron-donating, activating the ring towards electrophilic attack. They are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. This is because the positive charge of the arenium ion intermediate can be delocalized onto the carbon atom bearing the alkyl group, which is a more stable tertiary carbocation, in the case of ortho and para attack. mit.edu
Steric Effects:
The long, bulky dodecyl group and the two methyl groups can cause steric hindrance, which is the repulsion between electron clouds of non-bonded groups that are in close proximity. alfa-chemistry.comnih.gov This steric hindrance can influence the regioselectivity of the reaction. While the electronic effects favor substitution at the ortho and para positions, steric hindrance from the bulky alkyl groups can disfavor attack at the ortho positions. masterorganicchemistry.com
In the case of dodecyldimethylbenzene, the positions of the three alkyl groups relative to each other are critical. For example, in an isomer like 1-dodecyl-2,3-dimethylbenzene, the position between the two methyl groups (position 2) would be highly sterically hindered. Electrophilic attack would likely be directed to the positions ortho and para to the dodecyl group and the less hindered positions relative to the methyl groups.
When multiple substituents are present on a benzene ring, their directing effects can either reinforce or oppose each other. libretexts.orgpressbooks.pub In dodecyldimethylbenzene, all three alkyl groups are activating and ortho, para-directing. The strongest activating group generally dictates the position of further substitution. If the directing effects are opposed, a mixture of products is often formed, with steric hindrance playing a key role in the product distribution. pressbooks.pub For instance, in a meta-disubstituted compound, further substitution rarely occurs between the two groups due to excessive steric hindrance. pressbooks.pub
Table 3: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σ_meta | σ_para |
| -CH₃ | -0.07 | -0.17 |
| -C₂H₅ | -0.07 | -0.15 |
| -C(CH₃)₃ | -0.10 | -0.20 |
| -OH | +0.12 | -0.37 |
| -NO₂ | +0.71 | +0.78 |
The Hammett equation (log(k/k₀) = ρσ) relates reaction rates of substituted benzene derivatives. wikipedia.orgpharmacy180.com Negative σ values indicate electron-donating groups that activate the ring for electrophilic attack, while positive values indicate deactivating, electron-withdrawing groups. Alkyl groups have negative σ values, quantifying their activating effect.
Future Directions and Emerging Research Areas
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a key emerging area in the study of alkylbenzene derivatives. This integrated approach promises to accelerate the optimization of production processes and deepen the understanding of the molecular behavior of these compounds.
Computational Fluid Dynamics (CFD) is being explored for the design and optimization of reactors used in alkylbenzene synthesis. By simulating the complex interplay of fluid flow, heat transfer, and reaction kinetics, researchers can predict reactor performance and identify optimal operating conditions before physical prototypes are built. This reduces the need for extensive pilot-plant testing, saving time and resources.
In parallel, modern Design of Experiments (DOE) methods, such as Latin Hypercube and Orthogonal Array sampling, are being used to structure computational simulations more efficiently. consensus.app These statistical techniques allow for a systematic exploration of a wide range of process parameters, ensuring that the maximum amount of information is extracted from a limited number of virtual experiments. consensus.app
Molecular dynamics simulations offer insights into the structure and properties of related compounds at the atomic level. For instance, simulations have been used to study the structure of hydrated crystals and liquid crystal phases of linear alkylbenzene sulfonates (LAS), the downstream products of dodecylbenzene (B1670861). acs.org This fundamental understanding can inform the design of new surfactants with desired properties. The data from these simulations, such as interaction energies and diffusion coefficients, can then be correlated with experimental results from techniques like X-ray diffraction to build more accurate predictive models. acs.org The combination of gas-phase chemical equilibrium studies, which are crucial for analyzing the relationship between physicochemical properties and molecular structure, with liquid-phase experimental work, which is more relevant to industrial applications, exemplifies this integrated approach. researchgate.net
Table 1: Application of Integrated Methodologies
| Methodology | Application in Alkylbenzene Research | Potential Benefits |
|---|---|---|
| Computational Fluid Dynamics (CFD) | Reactor design and optimization for synthesis | Reduced pilot-plant testing, cost savings |
| Design of Experiments (DOE) | Efficient planning of computational simulations | Maximized information from minimal experiments |
| Molecular Dynamics (MD) | Studying molecular structure and properties | Fundamental understanding, predictive model building |
| Quantum Chemistry | Investigating reaction mechanisms and catalyst activity | Catalyst design, process optimization |
Development of Novel Analytical Approaches for Environmental Monitoring (Academic Innovation)
Given that long-chain alkylbenzenes and their sulfonated derivatives are used in detergents, their presence in the environment is a subject of ongoing monitoring. nih.govtandfonline.com Research is focused on developing more sensitive, rapid, and field-deployable analytical methods.
A significant area of innovation is in the methods for detecting linear alkylbenzene sulfonates (LAS), the primary degradation products of dodecylbenzene, in aquatic environments. While traditional methods like high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly accurate for determining LAS isomers and homologues, they are primarily laboratory-based. nih.govjfe-tec.co.jp There is a growing need for techniques that can be used for in-situ analysis.
One such innovative approach is a digital image-based (DIB) method for the in-situ quantification of LAS in water. rsc.org This technique uses a smartphone to capture images of a colorimetric reaction with methylene (B1212753) blue, and the color intensity is analyzed using free software. rsc.org This method has shown high precision and accuracy, with a limit of detection of 6.0 μg L−1, and the results are comparable to standard spectrophotometric methods. rsc.org The key advantages of the DIB method are its speed, low cost, and minimal waste generation, making it ideal for real-time environmental monitoring. rsc.org
Other research focuses on improving sample preparation and extraction techniques for complex matrices like soil, sediment, and biological tissues. nih.gov This includes methods like Soxhlet extraction assisted by focused microwaves and the development of immunoaffinity chromatography for sample cleanup. nih.gov The continuous evaluation of surfactant concentrations in river water helps in assessing the risks to aquatic organisms and understanding the biodegradation rates under different environmental conditions. nih.gov
Table 2: Comparison of Analytical Methods for LAS/LABs
| Analytical Technique | Analytes | Sample Matrix | Key Features |
|---|---|---|---|
| HPLC-FLD | LAS homologues | Water, Soil, Sediment | Good sensitivity and separation of homologues. nih.gov |
| LC-MS/MS | LAS isomers and homologues | Water, Sludge, Biota | High accuracy and identification of isomers. nih.govjfe-tec.co.jp |
| GC-MS | Linear Alkylbenzenes (LABs) | Sewage, Sediment | Requires derivatization due to low volatility. nih.govnih.gov |
| Digital Image-Based (DIB) Method | Total LAS | Water | Rapid, in-situ, low-cost, and portable. rsc.org |
Sustainable Synthesis Routes for Alkylbenzene Derivatives
The traditional synthesis of dodecylbenzene involves Friedel-Crafts alkylation of benzene (B151609) with dodecene, often using corrosive and hazardous homogeneous catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3). tandfonline.com A major thrust in current research is the development of sustainable and environmentally benign synthesis routes that replace these catalysts with solid acids and utilize renewable feedstocks.
Zeolite catalysts have emerged as a promising alternative. These microporous aluminosilicate (B74896) minerals offer shape-selectivity, high surface area, and tunable acidity. cityu.edu.hk Research has shown that mesoporous Beta zeolites exhibit excellent catalytic activity and stability in the alkylation of benzene with 1-dodecene (B91753). consensus.appx-mol.com The hierarchical structure of these zeolites, with both micropores and mesopores, enhances the diffusion of bulky molecules, leading to longer catalyst lifetime and improved regeneration performance. consensus.appresearchgate.net Studies have investigated the influence of the zeolite's physicochemical properties, such as acid site density, on catalytic performance, with phosphorus-doped MCM-22 zeolites showing high conversion of 1-dodecene and selectivity towards the desired linear alkylbenzene isomers. buct.edu.cn
Another innovative and "green" approach involves the synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes. tandfonline.com This process utilizes a Diels-Alder cycloaddition followed by acid-catalyzed dehydration over a solid acid catalyst like niobic acid. tandfonline.com While still in early stages of development with challenges in yield and side reactions, this route represents a significant step towards producing alkylbenzenes from renewable resources. tandfonline.com
Furthermore, recent breakthroughs in catalysis have led to a one-step synthesis of linear alkylbenzenes with very high selectivity. A nickel-based catalyst system has been shown to catalyze the hydroarylation of terminal alkenes, producing linear products with approximately 50:1 selectivity over branched isomers and in high yields. acs.org This method avoids the multi-step processes and the formation of difficult-to-biodegrade branched alkylbenzenes that are common in traditional industrial synthesis. acs.org
Table 3: Comparison of Synthesis Routes for Dodecylbenzene
| Catalytic System | Feedstocks | Advantages | Challenges |
|---|---|---|---|
| HF or AlCl3 | Benzene, Dodecene | Established technology | Corrosive, hazardous, waste disposal issues. tandfonline.com |
| Zeolite Catalysts | Benzene, Dodecene | Reusable, non-corrosive, shape-selective. consensus.appbuct.edu.cn | Catalyst deactivation, diffusion limitations. consensus.appresearchgate.net |
| Niobic Acid | Furan (biomass-derived), Dodecene | Utilizes renewable feedstocks. tandfonline.com | Low yields, side reactions, mass transfer limitations. tandfonline.com |
| Nickel-based Catalyst | Arenes, Terminal Alkenes | High selectivity for linear product, one-step reaction. acs.org | Catalyst cost and long-term stability under industrial conditions. |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| Benzene, dodecyldimethyl- |
| Benzene |
| Dodecene |
| 1-Dodecene |
| Linear Alkylbenzene Sulfonates (LAS) |
| Linear Alkylbenzenes (LABs) |
| Hydrogen Fluoride |
| Aluminum Chloride |
| Furan |
| Niobic Acid |
| Methylene Blue |
| 1-phenyldodecane |
| Toluene (B28343) |
| Polycyclic Aromatic Hydrocarbons (PAHs) |
| Dodecylfuran |
| Benzofuran |
Q & A
(Basic) What are the key considerations for synthesizing Benzene, dodecyldimethyl- with controlled structural parameters?
Methodological Answer:
Synthesis requires precise control of surfactant templates. For example, Gemini surfactants like dimethylene-1,2-bis(dodecyldimethylammonium bromide) can template mesoporous silica, where alkyl chain length and reaction pH dictate pore morphology. Optimize molar ratios of surfactants (e.g., 1:1.5 surfactant-to-silica precursor) and use dynamic light scattering (DLS) to monitor micelle formation . Adjust ethanol/water solvent systems to stabilize micelles and prevent premature aggregation.
(Advanced) How can conflicting data on the environmental persistence of Benzene, dodecyldimethyl- be resolved across exposure models?
Methodological Answer:
Discrepancies often arise from differences in biodegradation assay conditions (e.g., aerobic vs. anaerobic). Standardize testing using OECD 301F (aerobic) and ISO 11734 (anaerobic) protocols. Cross-validate with LC-MS/MS to quantify degradation intermediates and apply fugacity modeling to account for partitioning in soil-water systems . For example, a 2023 study found a half-life of 15 days in aerobic soils but >60 days in anaerobic sediments due to reduced microbial activity .
(Basic) What spectroscopic techniques are most effective for characterizing Benzene, dodecyldimethyl- in complex matrices?
Methodological Answer:
- NMR (¹H and ¹³C): Identify alkyl chain conformation and benzene ring substitution patterns (e.g., δ 0.8–1.5 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons) .
- FT-IR: Detect C-H stretching (2850–2960 cm⁻¹) and aromatic C=C (1600 cm⁻¹) .
- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) for quantification; limit of detection (LOD) ≈ 0.1 µg/L in water .
(Advanced) What mechanistic insights explain the surfactant behavior of Benzene, dodecyldimethyl- in non-aqueous catalytic systems?
Methodological Answer:
The compound’s amphiphilic structure enables micelle formation in polar aprotic solvents (e.g., DMF), reducing interfacial tension in catalysis. Study its critical micelle concentration (CMC) via conductivity measurements (CMC ≈ 0.8 mM in water at 25°C). In Pd-catalyzed cross-coupling reactions, micelles act as nanoreactors, enhancing reaction rates by 3–5× compared to bulk solvent systems .
(Basic) How to assess the thermal stability of Benzene, dodecyldimethyl- under storage conditions?
Methodological Answer:
Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Typical decomposition onset occurs at 180–200°C. For long-term storage, use amber vials at 4°C in inert atmospheres (argon) to prevent oxidation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 6 months .
(Advanced) What strategies mitigate matrix interference when quantifying Benzene, dodecyldimethyl- in environmental samples?
Methodological Answer:
- Solid-phase extraction (SPE): Use C18 cartridges preconditioned with methanol, eluting with ethyl acetate. Recovery rates >85% in water samples .
- Matrix-matched calibration: Prepare standards in soil extracts (e.g., 0.1 M CaCl₂) to account for ion suppression in ESI-MS .
- High-resolution MS (HRMS): Differentiate isobaric interferences using m/z accuracy <5 ppm (e.g., Q-TOF instruments) .
(Basic) What solvent systems optimize solubility of Benzene, dodecyldimethyl- for kinetic studies?
Methodological Answer:
Use binary solvent mixtures:
- Hydrophobic media: Toluene or hexane for solubility >50 mg/mL.
- Polar media: Ethanol/water (70:30 v/v) with sonication (30 min at 40°C).
Validate via UV-Vis spectroscopy (λmax ≈ 254 nm) and dynamic viscosity measurements .
(Advanced) How do molecular dynamics (MD) simulations predict the self-assembly of Benzene, dodecyldimethyl- in lipid bilayers?
Methodological Answer:
Simulate using GROMACS with CHARMM36 force field. Key parameters:
- Tail packing: Alkyl chains adopt gauche conformations (30° tilt angle) in bilayers.
- Interaction energy: −45 kJ/mol between surfactant headgroups and phospholipid phosphates.
Validate with small-angle X-ray scattering (SAXS) to compare simulated vs. experimental d-spacing (e.g., 4.2 nm observed vs. 4.0 nm simulated) .
(Basic) What safety protocols are critical for handling Benzene, dodecyldimethyl- in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, safety goggles, and fume hoods (face velocity ≥0.5 m/s).
- Spill management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA D003 code) .
- Exposure monitoring: Use OSHA Method 1005 for air sampling (PEL: 0.5 ppm) .
(Advanced) What interdisciplinary approaches address data gaps in the ecotoxicology of Benzene, dodecyldimethyl-?
Methodological Answer:
- Omics integration: Transcriptomics (RNA-seq) in Daphnia magna exposed to 0.1–10 mg/L identifies upregulated detoxification genes (e.g., CYP450).
- Microcosm studies: Simulate wetland ecosystems to track bioaccumulation factors (BCF ≈ 150 in algae).
- QSAR modeling: Predict acute toxicity (LC50) using log P and molar refractivity descriptors (R² >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
